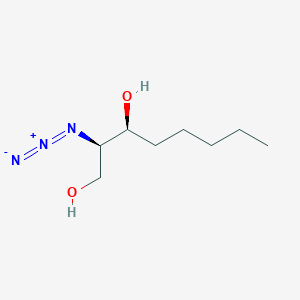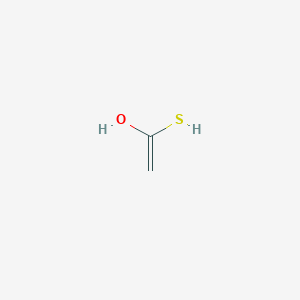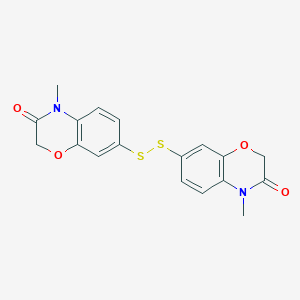
7,7'-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is a complex organic compound characterized by its unique structure, which includes two benzoxazinone rings connected by a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) typically involves the following steps:
Formation of Benzoxazinone Rings: The initial step involves the synthesis of 4-methyl-2H-1,4-benzoxazin-3(4H)-one. This can be achieved through the cyclization of appropriate precursors such as 2-aminophenol and acetic anhydride under acidic conditions.
Disulfide Bridge Formation: The next step is the formation of the disulfide bridge. This can be done by oxidizing thiol groups present on the benzoxazinone rings using oxidizing agents like iodine or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzoxazinone rings can undergo electrophilic substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated benzoxazinones.
Scientific Research Applications
Chemistry
In chemistry, 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of disulfide bridges in protein folding and stability. It can also serve as a model compound for understanding the behavior of sulfur-containing biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The benzoxazinone moiety is known for its biological activity, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to oxidation. It can also be employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) depends on its application. In biological systems, the disulfide bridge can interact with thiol groups in proteins, affecting their structure and function. The benzoxazinone rings can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: The parent compound without the disulfide bridge.
7,7’-Disulfanediylbis(2H-1,4-benzoxazin-3(4H)-one): Similar structure but without the methyl groups.
Uniqueness
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is unique due to the presence of both the disulfide bridge and the methyl groups on the benzoxazinone rings. This combination of features can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
139503-11-0 |
|---|---|
Molecular Formula |
C18H16N2O4S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-methyl-7-[(4-methyl-3-oxo-1,4-benzoxazin-7-yl)disulfanyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H16N2O4S2/c1-19-13-5-3-11(7-15(13)23-9-17(19)21)25-26-12-4-6-14-16(8-12)24-10-18(22)20(14)2/h3-8H,9-10H2,1-2H3 |
InChI Key |
FFPYTAUZIFHDBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)SSC3=CC4=C(C=C3)N(C(=O)CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



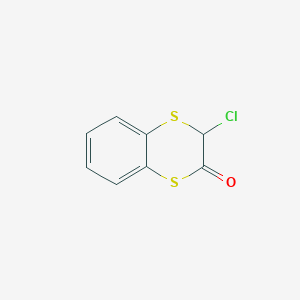
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
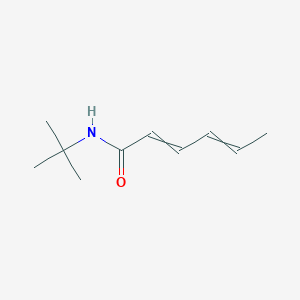
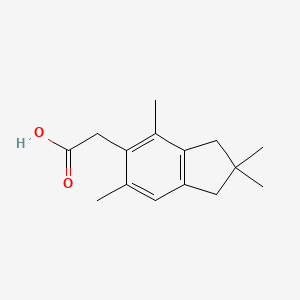
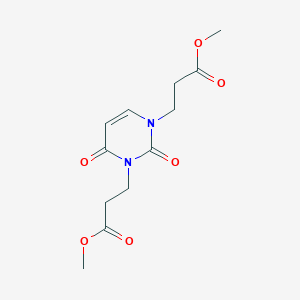

![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)
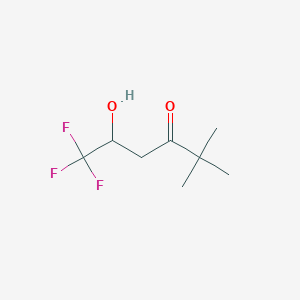
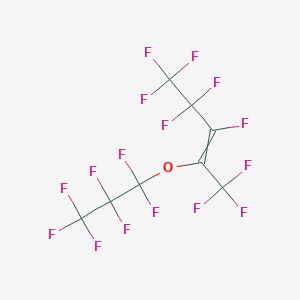
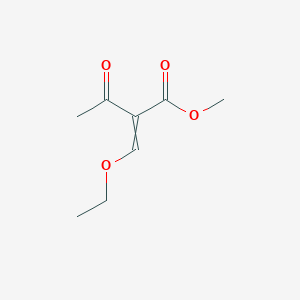
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
